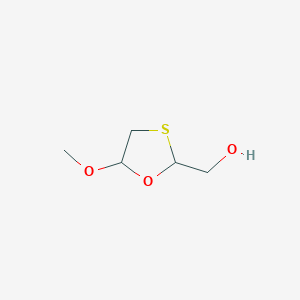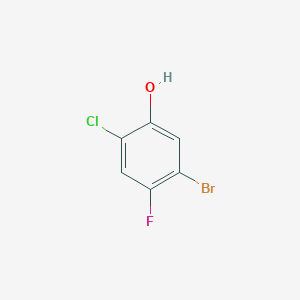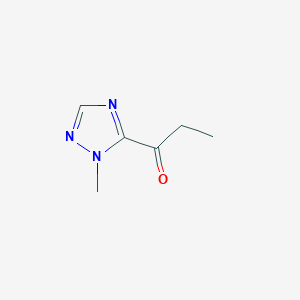
(5-Methoxy-1,3-oxathiolan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-1,3-oxathiolan-2-yl)methanol, commonly known as MEM, is a chemical compound that has been widely used in scientific research. It is a cyclic sulfite ester that has been found to possess unique properties, making it a valuable tool for various applications in chemistry and biology. In
Wirkmechanismus
The mechanism of action of MEM is not fully understood. However, it has been proposed that MEM acts as a sulfonating agent by reacting with nucleophilic groups, such as hydroxyl groups, to form sulfonate esters. This modification of the compound can alter its properties, such as its solubility and reactivity.
Biochemical and Physiological Effects:
MEM has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and acetylcholinesterase. MEM has also been found to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, MEM has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MEM in lab experiments has several advantages. Its ability to act as a sulfonating agent allows for the modification of various compounds, providing a means for their separation and purification. Additionally, its unique properties, such as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to the use of MEM. Its mechanism of action is not fully understood, and its effects on certain biological systems may be unpredictable.
Zukünftige Richtungen
There are several future directions for research on MEM. One area of research could focus on the development of MEM derivatives with improved properties, such as increased solubility and reactivity. Additionally, further studies could be conducted to elucidate the mechanism of action of MEM and its effects on various biological systems. MEM could also be further explored as a potential therapeutic agent for various diseases, such as inflammatory diseases and cancer.
Synthesemethoden
The synthesis of MEM involves the reaction of 2-methoxyethanol with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with sodium hydroxide to form the sodium salt, which is further reacted with paraformaldehyde to yield MEM. This method of synthesis has been found to be efficient and relatively simple, making MEM easily accessible for researchers.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively used in scientific research due to its ability to act as a sulfonating agent. It has been used to sulfonate various compounds, including carbohydrates, amino acids, and peptides. This allows for the modification of these compounds, making them more soluble and providing a means for their separation and purification. MEM has also been used in the synthesis of cyclic sulfite esters, which have been found to possess antiviral and antitumor properties.
Eigenschaften
CAS-Nummer |
146922-46-5 |
|---|---|
Produktname |
(5-Methoxy-1,3-oxathiolan-2-yl)methanol |
Molekularformel |
C5H10O3S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
(5-methoxy-1,3-oxathiolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
LHBJRSXVTINARH-UHFFFAOYSA-N |
SMILES |
COC1CSC(O1)CO |
Kanonische SMILES |
COC1CSC(O1)CO |
Synonyme |
1,3-Oxathiolane-2-methanol,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)











